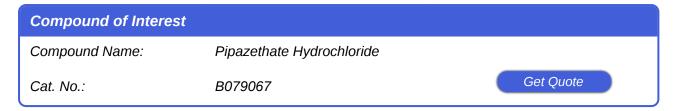


Application Note: Spectrophotometric Analysis of Pipazethate HCl using Potassium Permanganate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a rapid, simple, and sensitive spectrophotometric method for the quantitative determination of **Pipazethate Hydrochloride** (HCl) in its pure form and within pharmaceutical formulations. The method is based on the oxidation of Pipazethate HCl by a known excess of potassium permanganate (KMnO₄) in an acidic medium. The unreacted permanganate is then estimated by measuring the decrease in absorbance of a dye. This indirect spectrophotometric approach provides a reliable and cost-effective alternative to more complex chromatographic techniques for routine quality control analysis.

Introduction

Pipazethate HCl is a non-narcotic antitussive agent used to suppress non-productive coughs. [1] Accurate and precise analytical methods are crucial for ensuring the quality and efficacy of pharmaceutical products containing Pipazethate HCl. While methods like HPLC are available, spectrophotometry offers a more accessible and economical option for many quality control laboratories.[2][3]

The described method leverages the strong oxidizing properties of potassium permanganate. [4][5][6][7][8] In an acidic environment, Pipazethate HCl is oxidized by a surplus of KMnO₄. The



amount of unreacted KMnO₄ is then determined by adding a dye and measuring the absorbance at its specific maximum wavelength (λmax). The decrease in the concentration of the dye is proportional to the concentration of Pipazethate HCl in the sample.

Principle of the Method

The analytical procedure involves two key steps:

- Oxidation Reaction: A known excess of potassium permanganate solution is added to the Pipazethate HCl sample in the presence of sulfuric acid. The permanganate oxidizes the Pipazethate HCl, and in the process, the purple MnO₄⁻ is reduced.
- Quantification of Excess Oxidant: The amount of unreacted potassium permanganate is
 determined by adding a specific dye. The remaining KMnO₄ bleaches the dye, and the
 decrease in the dye's color intensity, measured spectrophotometrically, is directly
 proportional to the initial concentration of Pipazethate HCI.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the spectrophotometric method for the analysis of Pipazethate HCl using potassium permanganate with different indicator dyes.[9][10]



Parameter	Method A (Amaranth Dye)	Method B (Acid Orange II)	Method C (Indigocarmine)	Method D (Methylene Blue)
λmax (nm)	521	485	610	664
Beer's Law Range (μg/mL)	2.0 - 16.0	2.0 - 16.0	2.0 - 16.0	2.0 - 16.0
Molar Absorptivity (L mol ⁻¹ cm ⁻¹)	1.484 x 10 ⁴	1.250 x 10 ⁴	1.062 x 10 ⁴	1.321 x 10⁴
Sandell Sensitivity (ng cm ⁻²)	29.36	34.88	41.03	32.99
Correlation Coefficient (r)	≥ 0.9993	≥ 0.9993	≥ 0.9993	≥ 0.9993

Experimental Protocols Materials and Reagents

- Pipazethate HCI: Pure standard and pharmaceutical formulations (tablets or drops).
- Potassium Permanganate (KMnO₄): Analytical grade.
- Sulfuric Acid (H2SO4): Analytical grade.
- Indicator Dyes: Amaranth, Acid Orange II, Indigocarmine, Methylene Blue (analytical grade).
- · Distilled or Deionized Water.

Preparation of Standard and Sample Solutions

• Standard Pipazethate HCl Solution (100 μg/mL): Accurately weigh and dissolve 10 mg of pure Pipazethate HCl in 100 mL of distilled water in a volumetric flask.



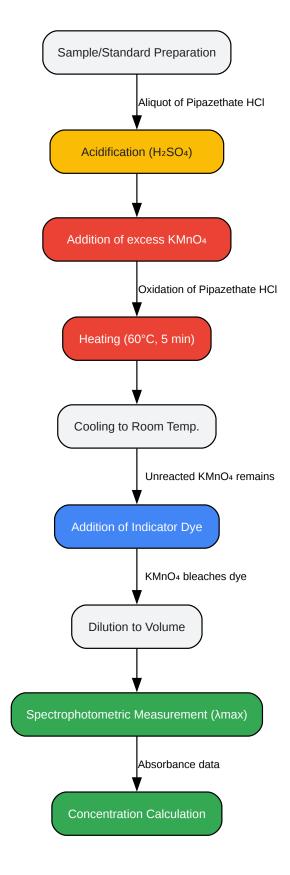
- Sample Solution from Tablets: Weigh and powder twenty tablets. Dissolve a quantity of the powder equivalent to 20 mg of Pipazethate HCl in 20 mL of distilled water, transfer to a 100 mL volumetric flask, shake for 10 minutes, and dilute to the mark with distilled water.[2]
- Sample Solution from Drops: Mix the contents of five bottles of drops. Transfer a volume equivalent to 40 mg of Pipazethate HCl to a suitable volumetric flask and dilute with distilled water to achieve a known concentration.[2]

Spectrophotometric Procedure

- Into a series of 10 mL volumetric flasks, pipette 1.0 mL of the Pipazethate HCl solution (standard or sample).
- Add 0.5 mL of 2.0 M H₂SO₄ to each flask to create an acidic medium.[3]
- Add 2.0 mL of 5.0 x 10⁻⁴ M KMnO₄ solution to each flask.[3]
- Heat the mixture in a water bath at 60 ± 2°C for 5.0 minutes.[3]
- Cool the flasks to room temperature.
- Add a specific volume of the chosen 5.0 x 10⁻⁴ M dye solution (e.g., 1.0 mL of Amaranth, 1.5 mL of Acid Orange II, 1.2 mL of Indigocarmine, or 2.0 mL of Methylene Blue).[3]
- Dilute the solution to the 10 mL mark with distilled water.
- Measure the absorbance of the solution at the corresponding λmax against a reagent blank prepared in the same manner without the drug.[3][9]
- Construct a calibration curve by plotting the absorbance versus the concentration of Pipazethate HCl. Determine the concentration of the unknown sample from this curve.

Experimental Workflow and Signaling Pathway Diagrams

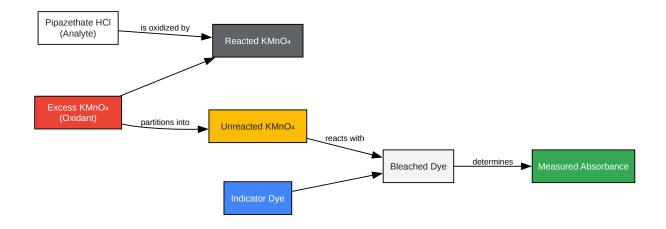




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Caption: Experimental workflow for the spectrophotometric analysis of Pipazethate HCl.





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Caption: Logical relationship of reactants and products in the assay.

Conclusion

The spectrophotometric method employing potassium permanganate as an oxidizing agent is a valid and reliable technique for the determination of Pipazethate HCl in bulk and pharmaceutical dosage forms. The procedure is straightforward, cost-effective, and does not require highly specialized equipment, making it highly suitable for routine quality control analysis. The good accuracy and precision, as indicated by the validation parameters, demonstrate the robustness of this analytical method.[9][10]

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